3-Methylsulfonylphenylacetic acid

Physicochemical Characterization Solid-State Properties Isomer Differentiation

Selecting the correct positional isomer is critical. This meta-substituted phenylacetic acid derivative (CAS 1877-64-1) is the essential intermediate for the COX-2 inhibitor Etoricoxib. Substitution with an ortho- or para- isomer will derail synthesis due to distinct reactivity and melting point differences (95-98°C vs. 136-140°C for the para-isomer). For reliable drug discovery or process scale-up, procure this specific meta-isomer with verified identity and ≥98% purity. Request a quote today.

Molecular Formula C9H10O4S
Molecular Weight 214.24 g/mol
CAS No. 1877-64-1
Cat. No. B176609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfonylphenylacetic acid
CAS1877-64-1
Molecular FormulaC9H10O4S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(=O)O
InChIInChI=1S/C9H10O4S/c1-14(12,13)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyRUGDYDBEYAHJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfonylphenylacetic Acid (CAS 1877-64-1): Chemical Profile and Procurement Specifications


3-Methylsulfonylphenylacetic acid (CAS 1877-64-1) is an organosulfur compound belonging to the phenylacetic acid derivative class, characterized by a methylsulfonyl group (–SO₂CH₃) at the meta-position of the phenyl ring . It has a molecular formula of C₉H₁₀O₄S and a molecular weight of 214.24 g/mol, typically appearing as a white to off-white solid with a melting point range of 95-98°C . The compound is primarily utilized as a key pharmaceutical intermediate, most notably in the synthesis of Etoricoxib, a selective COX-2 inhibitor .

3-Methylsulfonylphenylacetic Acid (CAS 1877-64-1): Critical Limitations of Analog Substitution in Synthesis and Development


Substituting 3-methylsulfonylphenylacetic acid with a generic 'phenylacetic acid derivative' or even a closely related positional isomer is a high-risk strategy that can lead to significant procurement and project failure. The specific meta-substitution pattern is a critical determinant of the compound's physicochemical properties and reactivity, directly impacting the success of its primary application as an intermediate in the synthesis of Etoricoxib, a well-defined COX-2 inhibitor . Furthermore, fundamental property differences, such as a significantly lower melting point (95-98°C) compared to its para-isomer (136-140°C) , and distinct electronic effects, mean that switching analogs without rigorous revalidation of entire synthetic routes and analytical methods is chemically and economically unsound.

3-Methylsulfonylphenylacetic Acid (CAS 1877-64-1): Quantitative Comparative Evidence for Procurement and R&D Decisions


Melting Point Comparison: Meta- vs. Para-Isomer Differentiation

The melting point of 3-methylsulfonylphenylacetic acid (meta-isomer) is consistently reported in the 95-98°C range, whereas its para-substituted isomer, 4-methylsulfonylphenylacetic acid, exhibits a markedly higher melting point of 136-140°C . This ~40°C difference is a direct, measurable consequence of the positional isomerism and provides a reliable metric for identity verification and purity assessment.

Physicochemical Characterization Solid-State Properties Isomer Differentiation

LogP and Ionization State (pKa) Prediction for Meta-Isomer

Predicted physicochemical parameters for 3-methylsulfonylphenylacetic acid include a LogP of approximately 1.80 and a pKa of 4.07 ± 0.10 . These values indicate moderate lipophilicity and that the compound will be predominantly ionized (>99%) at physiological pH (7.4).

Lipophilicity Drug-likeness ADME Properties

Electron-Withdrawing Effect: Meta- vs. Para-Substitution Impact

The methylsulfonyl group is a strong electron-withdrawing group via induction. In the meta-position, its influence is primarily inductive, whereas in the para-position, it can also participate in resonance effects. This fundamental difference in electronic distribution alters the reactivity of the aromatic ring and the acidity of the acetic acid moiety . This class-level inference is critical for designing synthetic routes and understanding structure-activity relationships.

Electronic Effects Reactivity Medicinal Chemistry

Pharmaceutical Application Specificity: Etoricoxib Intermediate

3-Methylsulfonylphenylacetic acid is explicitly identified as a key intermediate in the synthesis of Etoricoxib (Arcoxia®), a potent and selective COX-2 inhibitor . This established, application-specific use case differentiates it from other methylsulfonylphenylacetic acid isomers, which may be used for other targets (e.g., the para-isomer as an intermediate for Valsartan or Gefitinib) [1].

COX-2 Inhibitor Drug Synthesis Pharmaceutical Intermediate

3-Methylsulfonylphenylacetic Acid (CAS 1877-64-1): Primary Application Scenarios Driven by Evidence


Core Intermediate for Etoricoxib and Related COX-2 Inhibitor Synthesis

This is the most critical and validated application. Based on its role as a key intermediate in the established synthetic pathway for Etoricoxib , this compound is essential for medicinal chemistry programs focused on generating this specific COX-2 inhibitor, its analogs, or for process chemistry teams optimizing its large-scale manufacture. Procurement for this purpose must be accompanied by rigorous identity and purity verification, including a melting point check (95-98°C) to confirm the correct isomer .

Building Block for Meta-Substituted Phenylacetic Acid Derivative Libraries

Given the unique electronic and steric properties conferred by the meta-methylsulfonyl group , this compound serves as a versatile starting material for synthesizing diverse libraries of meta-substituted phenylacetic acid derivatives. Its predicted LogP (~1.80) and pKa (~4.07) make it a suitable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs where a specific balance of lipophilicity and ionization is required, distinct from what could be achieved with ortho- or para- isomers.

Analytical Reference Standard for Isomeric Purity and Method Development

The distinct melting point of the meta-isomer (95-98°C) compared to its para-isomer (136-140°C) positions 3-methylsulfonylphenylacetic acid as an ideal reference standard. It is invaluable for developing and validating analytical methods (e.g., HPLC, DSC) designed to differentiate between positional isomers of methylsulfonylphenylacetic acid, a crucial quality control step in both procurement and manufacturing.

Technical Documentation Hub

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